Mal-NH-ethyl-SS-propionic acid
CAS No.: 2128735-24-8
Cat. No.: VC0534433
Molecular Formula: C12H16N2O5S2
Molecular Weight: 332.39
Purity: >96% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2128735-24-8 |
---|---|
Molecular Formula | C12H16N2O5S2 |
Molecular Weight | 332.39 |
IUPAC Name | 3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyldisulfanyl]propanoic acid |
Standard InChI | InChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19) |
Standard InChI Key | MQYOVZAKKXDVHK-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCSSCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Mal-NH-ethyl-SS-propionic acid is a bifunctional molecule with distinct reactive groups that enable its application in bioconjugation chemistry. The compound's fundamental properties are presented in Table 1, providing an overview of its physicochemical characteristics.
Basic Chemical Information
Mal-NH-ethyl-SS-propionic acid possesses a molecular structure that combines maleimide functionality with a disulfide bridge and carboxylic acid terminal group. This unique arrangement facilitates site-specific conjugation chemistry through multiple mechanisms. The maleimide group provides selective reactivity with sulfhydryl groups found in reduced antibodies, while the carboxylic acid terminus allows for additional functionalization opportunities .
Physical and Chemical Properties
The compound exhibits distinct physical properties that influence its handling and application in laboratory settings. As a solid at room temperature, it requires specific storage conditions to maintain stability and reactivity. The presence of the disulfide bond imparts cleavability under reducing conditions, making it valuable for controlled release applications in biological systems .
Table 1: Chemical and Physical Properties of Mal-NH-ethyl-SS-propionic Acid
Property | Value/Description |
---|---|
CAS Number | 2128735-24-8 |
Molecular Formula | C12H16N2O5S2 |
Molecular Weight | 332.4 g/mol |
Purity | ≥95% |
Physical State | Solid |
Primary Functional Group 1 | Maleimide |
Primary Functional Group 2 | Carboxylic Acid (COOH) |
Linker Classification | Cleavable, Non-PEG |
Cleavage Mechanism | Disulfide reduction |
The molecular structure features a maleimide group connected to a carboxylic acid terminus through an ethylene bridge containing a disulfide bond. This architecture permits selective conjugation to antibodies while facilitating controlled release mechanisms in biological environments .
Functional Characteristics
Reactive Group Analysis
The compound contains two primary reactive groups that define its utility in bioconjugation applications. The maleimide functional group demonstrates high selectivity toward thiol groups, allowing for site-specific attachment to reduced antibodies at cysteine residues. This selectivity minimizes off-target conjugation and helps maintain the structural integrity of the antibody component .
Cleavability Mechanism
As a cleavable linker, Mal-NH-ethyl-SS-propionic acid incorporates a disulfide bond that undergoes selective cleavage in reducing environments. This characteristic is particularly valuable in ADC development, as it permits stable circulation in the bloodstream while enabling payload release following internalization into target cells where reducing conditions prevail .
The disulfide bond serves as a stimulus-responsive element that can be precisely tuned through structural modifications to control release kinetics. This feature allows researchers to optimize the pharmacokinetic and pharmacodynamic profiles of ADCs in development .
Applications in Antibody-Drug Conjugates
Role in ADC Architecture
Antibody-drug conjugates represent a sophisticated class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs. Mal-NH-ethyl-SS-propionic acid functions as a critical bridging component in this architecture, connecting the antibody to the cytotoxic payload while maintaining the activity of both components .
The strategic importance of this linker lies in its ability to preserve ADC stability during circulation while enabling controlled release of the cytotoxic payload following cellular internalization. This mechanism enhances the therapeutic window of ADCs by minimizing premature drug release and associated systemic toxicity .
Conjugation Chemistry
In typical ADC synthesis workflows, Mal-NH-ethyl-SS-propionic acid is employed in a multi-step conjugation process. The maleimide functional group reacts selectively with reduced cysteine residues on the antibody, while the carboxylic acid terminus is activated for conjugation to amine-containing cytotoxic payloads .
This bioconjugation approach allows for controlled drug-antibody ratios (DAR), which significantly influence the pharmacological properties of the resulting ADC. The optimization of conjugation conditions with Mal-NH-ethyl-SS-propionic acid can yield ADCs with defined DARs, providing a means to balance efficacy and toxicity profiles .
Hazard Category | Classification | Hazard Statement |
---|---|---|
Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Form | Storage Temperature | Stability Period | Additional Conditions |
---|---|---|---|
Powder | -20°C | Up to 3 years | Protect from light, store under nitrogen |
In Solvent | -80°C | Up to 1 year | Protect from light, store under nitrogen |
In Solvent | -20°C | Up to 1 month | Protect from light, store under nitrogen |
Shipping | Ambient temperature | Up to 2 weeks | No special conditions required |
Stability Considerations
The reactivity of the maleimide functional group makes Mal-NH-ethyl-SS-propionic acid susceptible to hydrolysis and Michael addition reactions in aqueous environments. Additionally, the disulfide bond may undergo reduction in the presence of reducing agents. These potential degradation pathways necessitate careful handling and storage to maintain the compound's integrity for experimental use .
When preparing stock solutions, it is advisable to use anhydrous solvents and to minimize exposure to ambient conditions. Aliquoting stock solutions can reduce the frequency of freeze-thaw cycles, which may accelerate degradation of the compound .
Research Applications and Current Developments
Current Research Trends
Recent developments in ADC technology have focused on optimizing linker characteristics to enhance therapeutic indices. Mal-NH-ethyl-SS-propionic acid has featured prominently in this research landscape due to its tunable release properties and compatibility with various conjugation strategies .
Researchers have explored structural modifications of the disulfide bridge to modulate reduction kinetics, creating derivatives with enhanced stability in circulation while maintaining efficient intracellular release. These modifications aim to address challenges in ADC development related to premature payload release and suboptimal targeting efficiency .
Future Directions
Emerging research directions include the integration of Mal-NH-ethyl-SS-propionic acid into novel conjugation platforms that enable site-specific attachment with defined stoichiometry. These approaches seek to overcome limitations associated with heterogeneous ADCs by producing homogeneous conjugates with improved pharmacological properties .
Additionally, the application of this linker technology extends beyond traditional ADCs to include other bioconjugate modalities such as antibody-oligonucleotide conjugates and targeted nanoparticles. These expanding applications highlight the versatility and importance of cleavable linker chemistry in contemporary biopharmaceutical development .
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